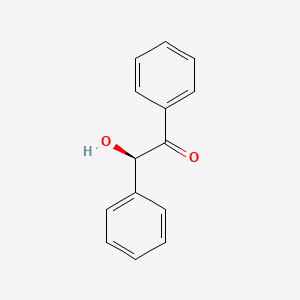

(R)-benzoin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904524 | |

| Record name | (-)-Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-66-5 | |

| Record name | Benzoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKM6YU2C5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthetic Strategies for R Benzoin

Organocatalytic Approaches to Asymmetric Benzoin (B196080) Condensation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. uva.nl In the context of the benzoin condensation, which involves the coupling of two aldehydes to form an α-hydroxy ketone, organocatalysts offer a metal-free alternative to traditional methods. beilstein-journals.orgmdpi.com The key principle behind this transformation is "umpolung" or the reversal of polarity of one aldehyde molecule, transforming it from an electrophile into a nucleophilic acyl anion equivalent. beilstein-journals.orgnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Formations

N-Heterocyclic carbenes (NHCs) have become the catalysts of choice for many benzoin and benzoin-type reactions. semanticscholar.org These stable carbenes, generated in situ from azolium salts, effectively catalyze the umpolung of aldehydes. semanticscholar.orgnih.gov The catalytic cycle, first proposed by Breslow, involves the nucleophilic attack of the NHC on an aldehyde to form a tetrahedral intermediate. semanticscholar.org Subsequent proton transfer and rearrangement generate the key "Breslow intermediate," which is the acyl anion equivalent that then attacks a second aldehyde molecule. mdpi.comsemanticscholar.org The development of chiral NHCs has been instrumental in achieving high enantioselectivity in these reactions. semanticscholar.org

The design of chiral NHC precatalysts, primarily triazolium and imidazolium (B1220033) salts, has been a major focus of research to control the stereochemical outcome of the benzoin condensation. mdpi.com Triazolium-derived NHCs have proven to be particularly effective for enantioselective benzoin transformations. beilstein-journals.org

A breakthrough in this area was achieved by Enders and Kallfass in 2002, who utilized a bicyclic chiral triazolium salt derived from (S)-tert-leucine. sciengine.com This catalyst promoted the asymmetric benzoin condensation of benzaldehyde (B42025) to afford the corresponding acyloin product with high yield and enantioselectivity. sciengine.com Following this, numerous chiral triazolium and imidazolium salts have been developed, often derived from readily available chiral sources like amino acids. mdpi.comnih.gov For instance, amino acid-derived chiral triazolium salts bearing a pyridine (B92270) ring have been successfully employed as organocatalysts in asymmetric benzoin condensations. researchgate.net Similarly, spirocyclic (1R)-camphor-derived triazolium salts have also shown high efficiency in these reactions. mdpi.com

The success of these systems lies in the ability of the chiral scaffold of the catalyst to create a stereochemically defined environment around the active carbene center, thereby directing the approach of the reacting aldehydes to favor the formation of one enantiomer of the benzoin product.

The enantioselectivity of NHC-catalyzed benzoin condensation is profoundly influenced by both the steric and electronic properties of the catalyst. eurjchem.com Steric hindrance around the carbene center, often introduced through bulky substituents on the N-aryl group of the azolium ring, plays a crucial role in dictating the facial selectivity of the reaction. nih.gov For instance, the use of sterically demanding N-mesityl groups has been shown to be essential for many NHC-promoted reactions. nih.gov

Electronic effects, while having a lesser influence on the reaction yield, are critical for modulating the catalyst's activity and selectivity. eurjchem.com The electronic properties of NHCs are unique; they exhibit both σ-basicity and π-acidity, which allows for the generation of the nucleophilic Breslow intermediate. nih.gov Electron-deficient triazolium precatalysts have been shown to promote highly chemoselective cross-acyloin condensation reactions. researchgate.net Furthermore, the incorporation of functionalities capable of hydrogen bonding, such as a hydroxyl group or a (thio)urea moiety, into the catalyst structure can significantly enhance enantioselectivity by providing secondary interactions that help to organize the transition state. beilstein-journals.orgnih.gov A pentafluorophenyl-substituted triazolium precatalyst, which can engage in hydrogen-bonding interactions, has been reported to be highly efficient, affording benzoin in high yield and excellent enantiomeric excess. beilstein-journals.orgnih.gov

The NHC-catalyzed benzoin condensation can be performed as either a homo-condensation (coupling of two identical aldehydes) or a cross-condensation (coupling of two different aldehydes). beilstein-journals.org While the asymmetric homo-benzoin reaction is well-established, the cross-benzoin reaction presents a greater challenge due to the issue of chemoselectivity. mdpi.comacs.org

In cross-benzoin reactions, controlling which aldehyde acts as the acyl anion donor and which acts as the acceptor is crucial. acs.org Catalyst control has been demonstrated to be an effective strategy to achieve high chemoselectivity. For example, by choosing between a triazolium or a thiazolium salt precatalyst, the regioselectivity in the reaction between an aromatic aldehyde and acetaldehyde (B116499) can be switched. mdpi.com Morpholinone and piperidinone-derived triazolium precatalysts have been shown to catalyze the highly chemoselective cross-benzoin reaction between aliphatic and aromatic aldehydes, where the aliphatic aldehyde selectively functions as the acyl anion equivalent. beilstein-journals.org

Furthermore, the cross-benzoin reaction has been extended to include other electrophiles besides aldehydes, such as α-ketoesters and isatins, leading to the synthesis of a diverse range of densely functionalized and stereochemically rich molecules. researchgate.netresearchgate.net For instance, an electron-deficient, valine-derived triazolium salt catalyzes a highly chemo- and enantioselective cross-benzoin reaction between aliphatic aldehydes and α-ketoesters. researchgate.net

Table 1: Selected Chiral NHC Precatalysts for Asymmetric Benzoin Condensation

| Catalyst Type | Chiral Source | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Bicyclic Triazolium | (S)-tert-leucine | Benzaldehyde | (R)-Benzoin | 83 | 90 | sciengine.com |

| Triazolium with Pyridine | Amino acid | Aromatic aldehydes | (R)-α-Hydroxy ketones | High | High | researchgate.net |

| Pentafluorophenyl Triazolium | - | Benzaldehyde | This compound | 90 | >99 | beilstein-journals.orgnih.gov |

| Valine-derived Triazolium | Valine | Aliphatic aldehyde + α-ketoester | Tertiary alcohol | up to 98 | up to 94 | researchgate.net |

| Spirocyclic Triazolium | (1R)-camphor | Aromatic aldehydes | (R)-α-Hydroxy ketones | High | High | mdpi.com |

Chiral Thiourea (B124793) and Related Hydrogen-Bonding Organocatalyst Systems

While NHCs are the most prominent catalysts for the benzoin condensation, other organocatalytic systems based on hydrogen bonding have also been explored. Chiral thiourea catalysts, for example, are known to activate electrophiles through dual hydrogen-bond interactions. uva.nl This mode of activation has been successfully applied in various asymmetric reactions. uva.nlrsc.org

In the context of the benzoin reaction, bifunctional catalysts that combine an NHC core with a hydrogen-bonding motif like thiourea have been developed. beilstein-journals.org These catalysts leverage the umpolung ability of the NHC and the stereodirecting capacity of the thiourea group. The thiourea moiety can activate the acceptor aldehyde via hydrogen bonding, orienting it for a stereoselective attack by the Breslow intermediate. This cooperative catalysis can lead to significant enhancements in enantioselectivity. beilstein-journals.org

Emerging Organocatalyst Classes for this compound Stereocontrol

The field of organocatalysis is continuously evolving, with new catalyst classes being developed to address existing challenges in stereocontrol. For the synthesis of this compound, researchers are exploring novel catalyst designs that go beyond the traditional NHC scaffolds.

One emerging area is the use of N-hydroxyoxadiazolones (NHOs), which can be considered as deoxy Breslow intermediates. researchgate.net Chiral NHO catalysts are being investigated for their potential in enantioselective transformations. researchgate.net Another approach involves the development of bifunctional catalysts that combine different modes of activation. For instance, a combination of Brønsted base and NHC catalysis has been used in a one-pot double cyclization to construct complex molecular scaffolds with high stereoselectivity. rsc.org

The development of catalyst libraries through late-stage functionalization of a common precatalyst is another promising strategy. nih.gov This allows for the rapid screening of a diverse set of catalysts to identify the optimal structure for a specific transformation, accelerating the discovery of new and more efficient catalysts for the synthesis of this compound and its derivatives.

Biocatalytic Pathways to this compound

The synthesis of enantiomerically pure this compound is of significant interest for the pharmaceutical and fine chemical industries, where it serves as a valuable chiral building block. d-nb.info Biocatalysis has emerged as a powerful strategy, offering high stereoselectivity under mild reaction conditions. This section explores the various enzymatic and whole-cell approaches developed for the production of this compound.

Enzyme-Mediated Asymmetric Carboligation (e.g., Thiamine (B1217682) Diphosphate-Dependent Lyases)

Thiamine diphosphate (B83284) (ThDP)-dependent lyases are a key class of enzymes capable of catalyzing the formation of carbon-carbon bonds. nih.govthieme-connect.de They facilitate the umpolung (reversal of polarity) of an aldehyde donor, which then attacks an aldehyde acceptor, leading to the formation of chiral α-hydroxy ketones like this compound. mdpi.com The reaction mechanism involves the formation of a key enamine intermediate bound to the ThDP cofactor. nih.govacs.orgnih.gov

Benzaldehyde lyase (BAL, EC 4.1.2.38) is a well-studied ThDP-dependent enzyme that naturally catalyzes the reversible and enantioselective carboligation of two benzaldehyde molecules to form this compound. nih.goviucr.orgosti.gov Originally isolated from Pseudomonas fluorescens, this enzyme exhibits high stereospecificity, making it a valuable biocatalyst for producing optically active benzoins. nih.govresearchgate.netresearchgate.netnih.gov The enzyme is a homotetramer, and its structure has been resolved, providing insights into its catalytic mechanism. iucr.orgresearchgate.netnih.gov BAL can also catalyze the slow decarboxylation of 2-oxo acids like benzoylformate, which proceeds via the same key enamine intermediate as the benzoin condensation. nih.govacs.org

Pyruvate (B1213749) decarboxylase (PDC) and benzoylformate decarboxylase (BFD) are other ThDP-dependent enzymes that have been explored for benzoin synthesis. mdpi.com While wild-type PDC from Zymomonas mobilis primarily decarboxylates pyruvate and favors the synthesis of (R)-phenylacetylcarbinol from benzaldehyde and acetaldehyde, BFD from Pseudomonas putida can catalyze the formation of this compound from two molecules of benzaldehyde. nih.govoup.com These enzymes, despite having relatively low sequence similarity, share a common homotetrameric structure and a conserved ThDP-binding motif. nih.govnih.gov

| Enzyme | Source Organism | Primary Reaction | This compound Synthesis Capability | Reference(s) |

|---|---|---|---|---|

| Benzaldehyde Lyase (BAL) | Pseudomonas fluorescens | This compound ⇌ 2 Benzaldehyde | Excellent | nih.goviucr.orgresearchgate.net |

| Pyruvate Decarboxylase (PDC) | Zymomonas mobilis | Pyruvate → Acetaldehyde + CO₂ | Low; primarily forms other α-hydroxy ketones | nih.gov |

| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | Benzoylformate → Benzaldehyde + CO₂ | Good | nih.govoup.com |

Protein engineering has become an indispensable tool for modifying the catalytic properties of enzymes. thieme-connect.de By employing techniques like site-directed mutagenesis, the substrate specificity and stereoselectivity of ThDP-dependent lyases can be precisely altered. nih.gov

Comparison of the crystal structures of PDC and BFD allowed researchers to identify key amino acid residues in the active site that likely determine substrate preference. nih.gov By interchanging these residues, variants with altered catalytic functions were created. For example, the BFD variant A460I/F464I showed an almost complete reversal of stereochemistry for its 2-hydroxypropiophenone (B1664086) product. nih.gov Similarly, engineering the active site of BAL has been shown to confer new reactivity. chalmers.se Rational design based on structural modeling has led to the creation of thermostable BAL variants from Rhodococcus erythropolis with improved performance for continuous production processes. chalmers.se

These engineering efforts demonstrate that even single point mutations within the active site can profoundly impact the enzyme's function, enabling the synthesis of specific enantiomers or even new products not formed by the wild-type enzyme. nih.govchalmers.se

Whole-Cell Biotransformations for Enantiopure this compound Production

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and inherent cofactor regeneration systems. Several microorganisms have been successfully employed for the synthesis of this compound.

Recombinant Escherichia coli cells overexpressing BAL are commonly used, combining ease of genetic manipulation and high expression levels with the specific catalytic activity of BAL. nih.govresearchgate.net These whole-cell systems have been used in various setups, including micro-aqueous systems and Pickering emulsions, to achieve high product concentrations. researchgate.netrsc.orgsmolecule.com For instance, using an E. coli whole-cell catalyst in a two-step cascade, this compound was produced as a transient side product while synthesizing another chiral diol. rsc.org

Besides recombinant systems, naturally occurring microorganisms are also effective. Fungi such as Rhizopus oryzae (ATCC 9363) can produce this compound with very high enantiomeric excess (>99% ee). mdpi.com Strains of Aureobasidium pullulans have also been shown to produce this compound, with the stereochemical outcome influenced by reaction conditions such as pH and substrate concentration. mdpi.comnih.gov At lower pH values (5.0-6.0), these strains favor the formation of the (R)-enantiomer. mdpi.com

| Microorganism | System Type | Key Conditions | Outcome for this compound | Reference(s) |

|---|---|---|---|---|

| Escherichia coli (expressing BAL) | Recombinant Whole-Cell | Micro-aqueous or Pickering emulsion | Used for synthesis of this compound and derivatives | researchgate.netrsc.org |

| Rhizopus oryzae (ATCC 9363) | Wild-Type Fungus | Controlled pH | >99% ee | mdpi.com |

| Aureobasidium pullulans (DSM 14940/14941) | Wild-Type Fungus | pH 5.0 - 6.0, higher substrate concentration | Enrichment of (R)-enantiomer (up to 56% ee) | mdpi.comnih.gov |

| Saccharomyces cerevisiae | Wild-Type Yeast | Standard fermentation | Up to 50% ee | mdpi.com |

Dynamic Kinetic Resolutions and Deracemization Strategies

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture of benzoin. Dynamic kinetic resolution (DKR) and deracemization are powerful strategies to convert a racemate into a single, enantiopure product, theoretically achieving a 100% yield. d-nb.infonih.gov

Deracemization involves the direct conversion of a racemate into a single enantiomer. An enzyme system from the fungus Rhizopus oryzae (ATCC 9363) has been shown to catalyze the deracemization of benzoin. metu.edu.trresearchgate.net By controlling the pH of the medium, it is possible to obtain either the (R)- or (S)-enantiomer in high yield and enantiomeric excess from the racemate. metu.edu.trresearchgate.net Similarly, Aureobasidium pullulans can perform deracemization of rac-benzoin. nih.gov

DKR combines a kinetic resolution step, where one enantiomer reacts faster than the other, with the in-situ racemization of the slower-reacting enantiomer. rsc.orgacs.org This ensures that the entire racemic starting material is converted into the desired chiral product.

To achieve efficient DKR, a chemoenzymatic hybrid approach can be employed, combining the high stereoselectivity of an enzyme with the broad applicability of a chemical racemization catalyst. d-nb.info While many DKR systems for benzoin target the (S)-enantiomer, the principles can be applied for the enrichment of this compound.

A notable example of a DKR system for benzoin involves the stereoselective transesterification of (S)-benzoin catalyzed by a lipase (B570770) from Pseudomonas stutzeri (Lipase TL®), coupled with the racemization of the remaining this compound by a heterogeneous acid catalyst like Zr-TUD-1. d-nb.info In this system, the enzyme selectively acylates the (S)-enantiomer, while the chemical catalyst continuously converts the unreacted this compound back into the racemate, making it available for the enzyme. d-nb.info This one-pot reaction, conducted in an organic solvent, can achieve high conversion (>98%) and enantiomeric excess (>97%) of the acylated (S)-benzoin product. d-nb.info For the production of this compound, one would require a lipase that selectively acylates the (R)-enantiomer or a system where the (S)-enantiomer is selectively oxidized or reduced, leaving the enriched (R)-enantiomer.

Racemization Catalysis in Coupled Processes

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Dynamic kinetic resolution (DKR) presents a powerful strategy to overcome the inherent 50% yield limitation of traditional kinetic resolutions. nih.gov This approach combines a kinetic resolution, typically enzyme-catalyzed, with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% conversion to the desired enantiopure product. nih.govcapes.gov.br In the context of producing this compound, this involves the stereoselective transformation of the (S)-enantiomer while the remaining this compound is continuously racemized.

A key element in the DKR of α-hydroxy ketones like benzoin is the development of efficient racemization catalysts that are compatible with the conditions required for the enzymatic resolution. acs.orgdiva-portal.orgnih.gov Ruthenium complexes have emerged as particularly effective for the racemization of secondary alcohols, including α-hydroxy ketones. acs.orgdiva-portal.orgnih.govacademie-sciences.fr

One notable advancement is the use of a ruthenium complex formed from the commercially available [Ru(p-cymene)Cl₂]₂ and 1,4-bis(diphenylphosphino)butane. acs.orgdiva-portal.orgnih.gov This catalyst system efficiently racemizes aromatic α-hydroxy ketones at room temperature. acs.orgdiva-portal.orgnih.gov This is a significant development because the optimal temperature for many lipases used in kinetic resolutions, such as lipase TL from Pseudomonas stutzeri, is also room temperature. acs.org This compatibility allows for a one-pot DKR process where both the enzyme and the metal catalyst can function in concert under the same conditions, obviating the need for sequential catalyst addition. acs.org This synergistic approach has led to the synthesis of esters of α-hydroxy ketones in high yields and with high enantioselectivities. acs.orgdiva-portal.orgnih.gov

The mechanism of ruthenium-catalyzed racemization often proceeds through a hydrogen transfer pathway, which involves the dehydrogenation of the alcohol to the corresponding ketone and subsequent re-addition of hydrogen. academie-sciences.fr For α-hydroxy ketones, this process is challenged by the potential for the formation of a mixture of products if the two substituents on the carbonyl carbon are not identical. acs.org

Heterogeneous catalysts have also been investigated for the racemization of this compound. For instance, Metal-TUD-1, a metal-associated acidic mesoporous silicate, has been identified as an effective racemization catalyst. d-nb.inforsc.org Specifically, Zr-TUD-1 was found to be highly efficient, completely racemizing this compound. d-nb.inforsc.org This heterogeneous catalyst offers the advantage of easier separation from the reaction mixture.

The choice of solvent also plays a crucial role in the efficiency of the DKR process. Toluene has been shown to be an effective solvent for the DKR of benzoin, leading to high conversion and enantiomeric excess. d-nb.inforsc.org

Metal-Catalyzed Asymmetric Syntheses of this compound and its Structural Analogs

Transition Metal-Chiral Ligand Systems in C-C Bond Formation

The direct asymmetric synthesis of chiral α-hydroxy ketones, including this compound, through transition metal-catalyzed C-C bond formation is a highly sought-after transformation. N-heterocyclic carbenes (NHCs) have become powerful organocatalysts for benzoin and related reactions. chimicatechnoacta.rubeilstein-journals.org The combination of NHCs with transition metals offers a synergistic approach to catalysis.

While the classic benzoin condensation traditionally uses cyanide or thiazolium salts, modern advancements have focused on developing more efficient and enantioselective methods. ias.ac.inslideshare.net Chiral NHC ligands, often derived from amino acids or other chiral sources, can be used to induce asymmetry in the formation of the C-C bond. For example, pyroglutamic acid-derived triazolium salts have been shown to mediate asymmetric benzoin reactions with high enantioselectivity. beilstein-journals.org Similarly, chiral thiazolium salts have been employed in enantioselective cross-aza-benzoin reactions. beilstein-journals.org

The development of chiral ligands is central to the success of these asymmetric transformations. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, tridentate f-amphox ligands have been successfully applied in iridium-catalyzed asymmetric hydrogenation of α-hydroxy ketones to produce chiral 1,2-diols with excellent yields and enantiomeric excesses. rsc.org

Asymmetric Cross-Coupling Strategies for Chiral α-Hydroxyketones

Asymmetric cross-coupling reactions represent a powerful tool for the synthesis of chiral α-hydroxy ketones. These methods typically involve the coupling of two different carbonyl compounds or a carbonyl compound with an acyl source, catalyzed by a chiral transition metal complex.

Recent research has demonstrated the highly enantioselective coupling of acid chlorides with α-bromobenzoates using nickel catalysis. researchgate.netacs.org This method produces enantioenriched protected α-hydroxy ketones with high enantioselectivities. The key to this protocol is the in situ generation of a key ketyl radical from the α-bromoalkyl benzoate, which is then captured by a chiral acyl-Ni species. researchgate.net

Another approach involves the reductive cross-coupling of aromatic aldehydes and arylnitriles using a copper catalyst and a silylboronate as a reductant. researchgate.net This represents a novel strategy for the chemoselective synthesis of α-hydroxy ketones via electrophile-electrophile cross-coupling.

The asymmetric α-hydroxylation of ketones and related compounds is another important strategy. organic-chemistry.org For example, the direct asymmetric α-benzoyloxylation of β-ketocarbonyls catalyzed by a chiral primary amine provides convenient access to highly enantioenriched α-hydroxy-β-ketocarbonyls. organic-chemistry.org

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

The synthesis of benzoin has traditionally relied on the use of highly toxic cyanide catalysts, such as sodium or potassium cyanide. egrassbcollege.ac.inworldwidejournals.com A major focus of green chemistry in this context is the replacement of these hazardous reagents with more environmentally benign alternatives.

Thiamine hydrochloride (Vitamin B1) has emerged as a prominent green alternative to cyanide for catalyzing the benzoin condensation. ias.ac.inegrassbcollege.ac.inworldwidejournals.com The active catalyst, thiamine, is generated in situ by the reaction of thiamine hydrochloride with a base. egrassbcollege.ac.in This biocatalyst is non-toxic and the reaction can often be carried out under milder conditions, sometimes even in aqueous media, which further enhances its green credentials. egrassbcollege.ac.inacs.org The use of thiamine hydrochloride represents a significant step towards a more sustainable synthesis of benzoin and its derivatives. worldwidejournals.com

Another green approach involves the use of biocatalysts, such as enzymes. Benzaldehyde lyase (BAL) from Pseudomonas fluorescens can catalyze the asymmetric carboligation of benzaldehyde to produce this compound. rsc.orgmdpi.com This enzymatic approach offers high enantioselectivity under mild reaction conditions.

The concept of dynamic kinetic resolution, as discussed earlier, also aligns with green chemistry principles by maximizing atom economy, converting the entire racemic starting material into the desired enantiomer. tu-dresden.denih.govfrontiersin.org The combination of heterogeneous catalysts, which can be easily recovered and reused, with enzymatic resolutions further enhances the sustainability of these processes. d-nb.inforsc.org

Mechanistic Elucidation of Enantioselective R Benzoin Formation Pathways

Reaction Mechanism in Organocatalytic Benzoin (B196080) Condensation

N-heterocyclic carbenes (NHCs), derived from precursors like thiazolium and triazolium salts, are powerful organocatalysts for the benzoin condensation. mdpi.comchimicatechnoacta.ru The enantioselective synthesis of (R)-benzoin using chiral NHCs has been a subject of extensive research, with computational and experimental studies providing significant insights into the reaction mechanism. mdpi.comnih.gov

The Breslow Intermediate: Formation, Reactivity, and Stereocontrol

The catalytic cycle of the NHC-catalyzed benzoin condensation commences with the deprotonation of an azolium salt to generate the active NHC. acs.org This nucleophilic carbene then attacks an aldehyde molecule, leading to the formation of a key species known as the Breslow intermediate. acs.orgnih.gov This intermediate, an enaminol, is central to the umpolung (polarity reversal) of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile. acs.orgmdpi.com The formation of the Breslow intermediate is a reversible process. acs.org

The stereochemistry of the final this compound product is largely determined by the facial selectivity of the attack of the Breslow intermediate on a second aldehyde molecule. nih.gov The chiral environment created by the NHC catalyst directs the approach of the second aldehyde, favoring a transition state that leads to the (R)-enantiomer. The stability and reactivity of the Breslow intermediate are influenced by the electronic and steric properties of both the NHC catalyst and the aldehyde substrate. acs.orgnih.gov For instance, the use of saturated imidazolium-activated NHCs has enabled the stabilization and characterization of these elusive intermediates. acs.org

Transition State Analysis and Enantioselectivity Determinants

Computational studies, often employing methods like Density Functional Theory (DFT), have been instrumental in elucidating the transition state structures and energetics of the C-C bond-forming step. nih.govresearchgate.net These analyses reveal that the enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (R)- and (S)-enantiomers. nih.gov

For example, in the benzoin condensation catalyzed by a chiral triazolium salt, computational models have shown that the transition state leading to the this compound is significantly lower in energy. nih.gov This energy preference is attributed to specific non-covalent interactions, such as hydrogen bonding and steric repulsions, between the catalyst, the Breslow intermediate, and the incoming aldehyde within the transition state assembly. nih.govspringernature.com The Felkin-Anh model has been used to rationalize the steric and electronic interactions in the transition state, particularly in reactions involving α-amino aldehydes. researchgate.net

| Catalyst Type | Predicted Selectivity (Computational) | Experimental Selectivity (% ee) | Reference |

| Thiazolium | Less selective | 10.5% ee (S) | nih.gov |

| Triazolium | More selective, favors (R)-product | 75% ee (R) | nih.gov |

Table 1: Comparison of predicted and experimental enantioselectivity for different NHC catalysts in the benzoin condensation. nih.gov

The choice of the NHC precursor, whether a thiazolium or a triazolium salt, significantly impacts the enantioselectivity. Triazolium-based catalysts have generally been found to provide higher enantiomeric excesses for this compound compared to their thiazolium counterparts. mdpi.comnih.gov

Influence of Solvent and Additives on Reaction Kinetics and Stereochemical Outcome

The reaction medium can exert a profound influence on both the rate and the stereoselectivity of the organocatalytic benzoin condensation. The choice of solvent can affect the solubility of the reactants and catalyst, the stability of charged intermediates, and the energetics of the transition states. acs.orgnih.gov

In some instances, the benzoin reaction can proceed effectively with minimal amounts of solvent or even under solvent-free, solid-to-solid conversion conditions. acs.orgnih.gov The addition of a small amount of an organic solvent, such as THF or toluene, can significantly enhance the reaction rate and yield, likely by facilitating a semisolid or slurry state that improves mass transport. acs.org

Additives can also play a crucial role in modulating the reaction pathway. For example, the addition of phenyl boronic acid has been shown to stabilize highly reactive intermediates and suppress the formation of the benzoin coupling byproduct in certain NHC-catalyzed reactions. acs.org The presence of additives can also influence the enantioselectivity by interacting with the catalyst or key intermediates, thereby altering the relative energies of the diastereomeric transition states. springernature.com

Enzyme Active Site Dynamics and Stereoselectivity in Biocatalysis

Enzymes, particularly thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, offer a highly efficient and stereoselective alternative for the synthesis of this compound. nih.goviucr.org Benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens, for example, catalyzes the enantioselective carboligation of two benzaldehyde molecules to form this compound. nih.goviucr.orglibretexts.org

Substrate Binding and Orientation within Enzyme Cavities

The remarkable stereoselectivity of enzymes like BAL stems from the precise positioning of the substrates within the chiral active site cavity. nih.govnih.gov X-ray crystal structures of BAL have provided detailed insights into the active site architecture and the interactions with the cofactor ThDP. nih.gov Computational modeling based on these structures has been used to predict the binding mode of the this compound ligand. nih.gov

The active site is shaped in such a way that it preferentially accommodates the substrates in an orientation that leads to the formation of the (R)-enantiomer. nih.gov Steric constraints within the active site prevent the binding of substrates in an orientation that would lead to the (S)-enantiomer. For instance, in BAL, the active site is unable to accommodate the phenyl group of benzaldehyde in a position that would result in the (S)-product. nih.gov

Catalytic Residues and Cofactor (e.g., ThDP) Involvement in Stereochemical Induction

The catalytic mechanism of BAL involves the ThDP cofactor, which, like NHCs in organocatalysis, facilitates the umpolung of the aldehyde carbonyl. nih.govebi.ac.uk The reaction begins with the nucleophilic attack of the ThDP ylide on a benzaldehyde molecule, forming a covalent intermediate. nih.gov

Specific amino acid residues within the active site play critical roles in catalysis and stereochemical control. nih.govnih.gov A highly conserved glutamate (B1630785) residue (Glu50) is essential for the activation of the ThDP cofactor. nih.govebi.ac.uk Other residues, such as His29 and Gln113, are involved in proton transfer steps and the stabilization of transition states and intermediates. ebi.ac.ukresearchgate.net The precise arrangement of these catalytic residues and the ThDP cofactor creates a chiral environment that directs the C-C bond formation to yield this compound with high enantiopurity. nih.govnih.gov

| Enzyme | Product Stereochemistry | Key Active Site Residues | Cofactor | Reference |

| Benzaldehyde Lyase (BAL) | This compound | Glu50, His29, Gln113 | ThDP, Mg2+ | nih.govebi.ac.ukresearchgate.net |

| Benzoylformate Decarboxylase (BFDC) | This compound (from benzaldehyde) | Conserved Glu, Ser26 | ThDP | nih.gov |

Table 2: Key features of enzymes involved in this compound synthesis.

Interestingly, while both BAL and benzoylformate decarboxylase (BFDC) can produce this compound, they exhibit opposite stereoselectivity in mixed acyloin condensations, highlighting the subtle yet critical differences in their active site architectures. nih.gov

Kinetic Isotope Effects as Probes for Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry for elucidating reaction mechanisms by identifying the rate-determining step (RDS) of a reaction. yok.gov.tr A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. yok.gov.tr In the context of the benzoin condensation, deuterium (B1214612) labeling of the aldehyde proton (Ph-CHO vs. Ph-CDO) is particularly insightful.

The generally accepted Breslow mechanism for the N-heterocyclic carbene (NHC)-catalyzed benzoin condensation involves the initial nucleophilic attack of the carbene on the aldehyde, followed by a proton transfer to form the key Breslow intermediate. researchgate.netuni-giessen.debeilstein-journals.org This intermediate then attacks a second aldehyde molecule to yield the benzoin product. researchgate.netuni-giessen.debeilstein-journals.org

Studies on thiazolium ion-catalyzed benzoin condensation have revealed significant primary deuterium KIEs, indicating that the cleavage of the C-H bond of the aldehyde is involved in the rate-determining step. For the reaction catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in methanol, a normal deuterium KIE (kH/kD) of approximately 3.4 was observed when using benzaldehyde-d1 (PhCDO). nih.govresearchgate.netacs.org This substantial isotope effect suggests that the abstraction of the aldehydic proton to form the Breslow intermediate is a rate-limiting event. nih.govresearchgate.netacs.orgrsc.org

In Situ Spectroscopic Investigations of Reaction Pathways and Intermediate Species (e.g., Chiral Vibrational Spectroscopy)

The direct observation of transient intermediates in a catalytic cycle provides invaluable evidence for a proposed mechanism. For chiral reactions like the enantioselective synthesis of this compound, techniques that are sensitive to stereochemistry are particularly powerful. Chiral vibrational spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers such a capability. rsc.orgtandfonline.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. nih.govchimia.ch While the in situ monitoring of the this compound formation using VCD has not been extensively reported, the technique has been successfully used to analyze the final product. Studies have demonstrated that VCD can unambiguously determine the absolute configuration of (S)-benzoin, a testament to its sensitivity to the chiral center's environment. This capability is foundational for its potential use in monitoring the reaction progress and the stereochemical evolution of intermediates.

The application of in situ VCD would allow for the real-time tracking of the concentrations of chiral reactants, intermediates (such as the chiral catalyst-aldehyde adduct and the Breslow intermediate), and the this compound product. rsc.orgasiaresearchnews.comd-nb.info By observing the appearance and disappearance of specific VCD bands associated with each chiral species, one could directly map the reaction pathway and identify potential catalyst deactivation pathways or the formation of side products.

ROA, the Raman scattering equivalent of VCD, is another powerful technique for studying chiral molecules in solution and is particularly well-suited for aqueous media. tandfonline.comrsc.orgacs.orgresearchgate.net Like VCD, ROA provides detailed structural information and can be used to determine absolute configuration. rsc.org The development of enhanced ROA techniques, such as surface-enhanced Raman optical activity (SEROA), is paving the way for the detection of chiral analytes at very low concentrations, which is highly relevant for catalytic reactions. rsc.org

The table below conceptualizes the potential application of in situ chiral vibrational spectroscopy for the mechanistic study of this compound formation, outlining the species that could be monitored and the insights that could be gained.

While other spectroscopic methods like NMR have been instrumental in identifying achiral intermediates in the benzoin condensation, the application of in situ chiral vibrational spectroscopy holds the key to a more profound understanding of the stereochemistry-determining steps in the formation of this compound. pku.edu.cnnih.govcam.ac.uk Future research in this area will undoubtedly focus on applying these advanced spectroscopic techniques to unravel the remaining intricacies of this classic and important reaction.

Advanced Computational and Theoretical Studies of R Benzoin and Its Synthesis

Quantum Chemical Calculations of Stereoselectivity and Reaction Mechanisms

The synthesis of the chiral molecule (R)-benzoin, particularly through asymmetric benzoin (B196080) condensation, has been a subject of extensive computational and theoretical investigation. These studies aim to elucidate the underlying factors governing the reaction's stereoselectivity and to predict the enantiomeric outcome. Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have proven to be invaluable tools in this endeavor.

Density Functional Theory (DFT) for Transition State Modeling and Energy Barrier Analysis

Density Functional Theory (DFT) has emerged as a powerful method for modeling the transition states and analyzing the energy barriers in the synthesis of this compound. By calculating the energies of various possible transition states, researchers can predict which stereoisomeric pathway is energetically more favorable.

Systematic theoretical studies have been conducted on N-heterocyclic carbene (NHC)-catalyzed benzoin reactions. nih.gov These calculations reveal that the reaction typically proceeds through several steps, including the nucleophilic attack of the NHC on an aldehyde, formation of a Breslow intermediate, a subsequent C-C bond formation (which is often the stereoselectivity-determining step), and finally, catalyst regeneration. nih.gov DFT calculations have been instrumental in mapping out the free energy profiles of these reaction pathways. For instance, in the NHC-mediated benzoin condensation of furfural, DFT calculations have shown significant energy barriers for the formation of the Breslow intermediate and its subsequent condensation, attributing these barriers to steric interactions. mdpi.com

The accuracy of these predictions is often validated by comparing the calculated energy differences between the transition states leading to the (R) and (S) enantiomers with experimentally observed enantiomeric excesses. For example, in the benzoin condensation catalyzed by certain chiral triazolium salts, DFT calculations have successfully predicted the formation of this compound with high enantiomeric excess. pnas.org The calculated energy barriers for different pathways help in understanding why one enantiomer is formed preferentially.

Table 1: Calculated Free Energy Barriers for Key Steps in NHC-Catalyzed Benzoin Condensation of Furfural mdpi.com

| Catalyst | Step | Transition State | ΔG‡ (kcal/mol) |

| IMes | Breslow Intermediate Formation | IMes-TS1 | 15.2 |

| IMes | C-C Bond Formation | IMes-TS2 | 21.8 |

| IPr | Breslow Intermediate Formation | IPr-TS1 | 18.1 |

| IPr | C-C Bond Formation | IPr-TS2 | 24.5 |

| IMesMe | Breslow Intermediate Formation | IMesMe-TS1 | 12.5 |

| IMesMe | C-C Bond Formation | IMesMe-TS2 | 24.1 |

| IPrMe | Breslow Intermediate Formation | IPrMe-TS1 | 24.7 |

| IPrMe | C-C Bond Formation | IPrMe-TS2 | 31.9 |

This table is generated based on data reported in a comparative experimental and theoretical study on the benzoin condensation reaction. mdpi.com

Conformational Analysis of this compound and Chiral Catalyst-Substrate Complexes

The stereochemical outcome of the benzoin condensation is intimately linked to the three-dimensional arrangement of the catalyst and substrate in the transition state. Conformational analysis using computational methods provides detailed insights into the geometry of these crucial complexes.

More critically, the analysis extends to the transient catalyst-substrate complexes. For chiral catalysts, the different possible diastereomeric transition states are examined. pnas.org The relative energies of these conformers, which are influenced by steric and electronic interactions, determine the facial selectivity of the attack on the aldehyde. For example, in the case of a chiral thiazolium catalyst, repulsive interactions between a methyl group on the catalyst and the aryl substituent of the aldehyde can destabilize one transition state, leading to a preference for the formation of the (R)-product. pnas.org The intricate network of non-covalent interactions, such as hydrogen bonds and π-stacking, within these complexes plays a pivotal role in dictating the stereoselectivity. nsf.gov

Prediction of Enantiomeric Excess and Stereochemical Outcomes

A primary goal of computational studies in this field is the a priori prediction of the enantiomeric excess (ee) and the absolute configuration of the product. By calculating the relative energies of the diastereomeric transition states leading to the (R) and (S) products, the expected ee can be estimated using the Boltzmann distribution.

Computational models have shown a strong correlation between predicted and experimentally observed stereochemical outcomes. pnas.orgnih.gov For instance, for a reaction catalyzed by a specific chiral triazolium salt, calculations predicted the formation of this compound with >99.8% ee, which, while an upper limit, correctly indicated high selectivity. pnas.org In another case, a predicted 98.2% ee for (S)-benzoin correlated well with the experimental result of 90% ee. pnas.org

It is important to note that while these predictions are powerful, they often represent an idealized scenario. Factors such as product racemization under the reaction conditions can lead to lower experimental ee values than those predicted by theory. pnas.org Nevertheless, the ability of these computational methods to correctly predict the preferred enantiomer is a significant achievement and a valuable tool for catalyst design.

Table 2: Predicted vs. Experimental Enantiomeric Excess for Chiral Catalyst Systems pnas.org

| Catalyst | Predicted Product | Predicted ee (%) | Experimental Product | Experimental ee (%) |

| Catalyst 1 | (S)-Benzoin | 98.2 | (S)-Benzoin | 90 |

| Catalyst 3 | This compound | 91 | This compound | 51 |

| Catalyst 4 | This compound | >99.8 | This compound | 75 |

This table is based on data from computational predictions of stereochemistry in asymmetric benzoin condensations. pnas.org

Molecular Dynamics Simulations in Chiral Catalysis

While quantum chemical calculations provide a static picture of the reaction at the energy minima and transition states, molecular dynamics (MD) simulations offer a dynamic view of the system, capturing the motion of atoms and molecules over time. This approach is particularly useful for understanding the role of the solvent and the dynamic interactions between the catalyst and substrate.

Investigation of Catalyst-Substrate Interactions and Dynamics in Solution

Molecular dynamics simulations can be used to explore the conformational landscape of the catalyst-substrate complex in solution, providing insights that complement the static picture from DFT. acs.org By simulating the system over nanoseconds, researchers can observe the flexibility of the catalyst and substrate and identify the most populated conformations.

These simulations are crucial for understanding how the catalyst orients the substrate for a stereoselective reaction. For instance, MD simulations have been employed to study N-heterocyclic carbene catalysts anchored on supports, investigating the influence of the support structure on the catalytic process in the benzoin condensation of furfural. researchgate.net The dynamic behavior of the catalyst-substrate complex, including the formation and breaking of non-covalent interactions, can be tracked throughout the simulation, providing a more complete picture of the factors controlling stereoselectivity.

Solvent Effects on Stereoselectivity through Explicit and Implicit Solvation Models

The choice of solvent can have a significant impact on the rate and stereoselectivity of a reaction. Computational models can account for solvent effects using either explicit or implicit solvation models.

In explicit solvation models, individual solvent molecules are included in the simulation box, allowing for the direct observation of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net This approach is computationally intensive but provides a detailed picture of the solvent's role.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nsf.govresearchgate.net This method is less computationally demanding and is often used in conjunction with DFT calculations to estimate the effect of the solvent on the energies of reactants, products, and transition states. Studies have shown that polar protic solvents can promote the carbon-carbon bond formation step in the benzoin condensation. yok.gov.tr Computational modeling of the reaction in different solvents, like dimethyl sulfoxide (B87167) (DMSO), allows for a rationalization of these solvent effects. yok.gov.tr The inclusion of solvent models can sometimes improve the accuracy of predicted stereoselectivities, although in some cases, particularly with nonpolar solvents, the effect may be negligible. psu.edu

Rational Catalyst Design Principles Derived from Computational Insights

The synthesis of enantiomerically pure this compound via asymmetric benzoin condensation has been significantly advanced by the application of computational and theoretical studies. These investigations, primarily employing Density Functional Theory (DFT), provide profound insights into the reaction mechanism and the subtle interactions governing stereoselectivity. researchgate.net This understanding has paved the way for the rational design of highly efficient N-heterocyclic carbene (NHC) catalysts.

Computational models have been instrumental in dissecting the catalytic cycle of the NHC-catalyzed benzoin condensation, which proceeds through the crucial Breslow intermediate. nih.gov The stability of this intermediate and the transition states leading to it are paramount for catalytic efficiency and selectivity. researchgate.net DFT calculations have shown that the energy barriers for the various steps in the catalytic cycle are sensitive to the electronic and steric properties of the NHC catalyst. rsc.org

Key principles for rational catalyst design derived from these computational insights include:

Electronic Tuning of the NHC Core: The choice of the heterocyclic core—such as thiazolium, imidazolium (B1220033), or triazolium—has a profound impact on catalytic activity. researchgate.netresearchgate.net Computational studies have revealed that triazolium-based NHCs often lead to higher yields and enantioselectivities compared to thiazolium-based catalysts. nih.govmdpi.com This is attributed to the greater stability of the Breslow intermediate formed with triazolium carbenes, which can lower the energy of subsequent transition states. researchgate.net Furthermore, modifying the NHC backbone with electron-withdrawing or electron-donating substituents allows for fine-tuning of the catalyst's electronic properties and, consequently, its reactivity. rsc.org For instance, incorporating an acidifying pentafluorophenyl substituent on a triazolium catalyst has been shown to enhance its catalytic efficiency. organic-chemistry.orgacs.org

Stabilization of Transition States through Non-Covalent Interactions: The origin of enantioselectivity lies in the energy difference between the transition states leading to the (R) and (S) enantiomers. Computational models, such as the ONIOM method combining high-level quantum mechanics with lower-level molecular mechanics, have been used to analyze these transition-state geometries. nih.gov These studies highlight the critical role of non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing one transition state over the other. acs.orgiranarze.ir For example, designing catalysts with protic functional groups (e.g., hydroxyl groups) capable of forming hydrogen bonds with the substrate in the transition state can significantly enhance enantiocontrol. rsc.orgscispace.com DFT and experimental studies have pointed to a rate-limiting carbon-carbon bond formation step that benefits from a stabilizing π-stacking/π-cation interaction. acs.org

Steric Hindrance and Conformational Control: The steric environment around the carbene carbon is a crucial design element. Bulky substituents on the nitrogen atoms of the NHC ring can effectively shield one face of the Breslow intermediate, directing the incoming aldehyde to the other face and thus controlling the stereochemical outcome. eurjchem.com Computational studies allow for the prediction of the lowest energy conformations of the catalyst-substrate adducts, providing a rationale for the observed stereoselectivity. nih.gov For instance, conformationally-restricted chiral bicyclic thiazolium salts have been designed based on these principles to induce asymmetry. mdpi.com DFT calculations can rationalize how remote electron-withdrawing substituents on the catalyst can increase enantioselectivity, albeit sometimes at the cost of the reaction rate. researchgate.net

By leveraging these computational principles, chemists can move beyond simple screening and towards a more directed, rational approach to catalyst development for the asymmetric synthesis of this compound.

Structure-Activity Relationship (SAR) Studies for Enantioselective Catalysts

Structure-activity relationship (SAR) studies, strongly supported by computational analysis, are fundamental to optimizing enantioselective catalysts for this compound synthesis. These studies systematically modify the catalyst's structure and correlate these changes with catalytic activity (yield, reaction rate) and enantioselectivity (enantiomeric excess, ee). researchgate.net For the NHC-catalyzed benzoin condensation, SAR studies have focused primarily on modifying the N-substituents and the heterocyclic core of the catalyst.

Influence of the Heterocyclic Core: The nature of the NHC core (thiazolium vs. triazolium) is a determining factor for catalytic performance. While chiral thiazolium salts were the first to be investigated for asymmetric benzoin condensation, they generally provide products with only moderate enantiomeric excess. nih.govmdpi.com The highest reported ee for a thiazolium-catalyzed reaction was 51%. nih.gov In contrast, the development of chiral triazolium-based NHCs marked a significant breakthrough, consistently affording higher yields and enantioselectivities. mdpi.comsemanticscholar.org Computational studies predict that thiazolium catalysts are less selective than triazolium catalysts, a trend that aligns with experimental findings. nih.gov This difference is partly explained by the increased stability of the Breslow intermediate in the case of triazol-2-ylidene, which influences the reaction's reversibility and energy profile. researchgate.net

Influence of N-Aryl Substituents on Triazolium Catalysts: For triazolium-based catalysts, the electronic properties of the N-aryl substituents play a critical role. A systematic kinetic and structure-activity study on a series of triazolium precatalysts revealed that electron-withdrawing groups on the N-aryl substituent increase the maximum reaction rate (νmax). researchgate.net A positive Hammett correlation (ρ = +1.66) indicated a buildup of electron density near the N-aryl group in the rate-limiting step, a situation favored by electron-withdrawing substituents. researchgate.net This aligns with the observation that catalysts bearing electron-poor aromatic rings, such as the pentafluorophenyl group, exhibit enhanced efficiency. organic-chemistry.orgacs.org

Influence of Chiral Auxiliaries and Protic Groups: The introduction of chiral auxiliaries and functional groups capable of secondary interactions is a cornerstone of achieving high enantioselectivity. A novel class of triazolium precatalysts incorporating chiral protic substituents was designed to exert stereochemical control via hydrogen bonding in the transition state. rsc.orgscispace.com By combining a chiral aminoindanol-derived backbone (providing a hydroxyl group for hydrogen bonding) with an electron-withdrawing pentafluorophenyl group, a highly effective bifunctional catalyst was developed. organic-chemistry.org This catalyst promoted the benzoin condensation of benzaldehyde (B42025) with exceptional enantiocontrol (>99% ee) and high yield (90%). organic-chemistry.orgacs.org This demonstrates a synergistic effect where the protic group enhances enantioselectivity and the electronic modification boosts catalytic turnover.

The table below summarizes SAR findings for selected chiral NHC precatalysts in the asymmetric benzoin condensation.

| Catalyst Type | Catalyst Structure/Key Features | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Thiazolium | (S)-(–)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | (S)-Benzoin | N/A | 51 | nih.gov |

| Triazolium | (S)-catalyst derived from L-phenylalanine | (S)-Benzoin | 83 | 90 | nih.gov |

| Thiazolium | Chiral catalyst with camphor (B46023) backbone | This compound | N/A | 75 | nih.gov |

| Triazolium | Protic catalyst from (1R,2S)-cis-1-amino-2-indanol | This compound | up to 89 | up to 62 | rsc.org |

| Triazolium | Bifunctional protic pentafluorophenyl-substituted catalyst | This compound | 90 | >99 | organic-chemistry.org |

These SAR studies, blending experimental screening with computational rationalization, have been pivotal in advancing the field from catalysts affording moderate selectivity to finely-tuned systems that provide this compound with near-perfect enantiomeric purity. nih.govorganic-chemistry.org

Synthetic Utility and Applications of R Benzoin As a Chiral Building Block

Asymmetric Transformations Involving the Hydroxyl and Carbonyl Functionalities

The hydroxyl and carbonyl groups of (R)-benzoin are primary sites for synthetic manipulation. Stereoselective reduction of the carbonyl group or oxidation of the hydroxyl group provides access to other important classes of chiral compounds, expanding the synthetic utility of the this compound scaffold.

Stereoselective Reductions to Chiral 1,2-Diols

The stereoselective reduction of the ketone functionality in this compound is a direct route to enantiomerically pure 1,2-diols, specifically (1R,2R)-hydrobenzoin. These C2-symmetric diols are highly sought-after as chiral auxiliaries, ligands, and key intermediates in the synthesis of biologically active molecules. smolecule.com

A highly effective method for this transformation is the asymmetric transfer hydrogenation of benzoin (B196080). This reaction can be performed as a dynamic kinetic resolution (DKR), where the starting benzoin is racemized in situ, allowing for a theoretical yield of 100% of a single diastereomer. For instance, the reduction of racemic benzoin using a chiral ruthenium catalyst, such as RuCl(S,S)-Tsdpen, in a formic acid/triethylamine mixture proceeds with high diastereo- and enantioselectivity. Research has shown that the (S,S)-Ru catalyst preferentially reduces the (R)-enantiomer of benzoin. The rate of reduction for this compound is significantly faster (up to 55 times) than that of the (S)-isomer. Under the basic reaction conditions provided by triethylamine, the slower-reacting (S)-benzoin undergoes rapid racemization, continuously replenishing the fast-reacting this compound pool. This dynamic process allows for the quantitative conversion of racemic benzoin into (1R,2R)-hydrobenzoin with excellent enantiomeric excess (ee). bohrium.com

Biocatalytic methods also provide a green and highly selective route to chiral 1,2-diols. Certain enzymes, particularly dehydrogenases and reductases found in microorganisms like Talaromyces flavus, can reduce the carbonyl group of benzoin. nih.gov The reduction often proceeds in a stepwise manner from benzil (B1666583) to benzoin and then to hydrobenzoin (B188758), with the stereochemical outcome being highly dependent on the specific enzyme and reaction conditions. nih.govresearchgate.net

| Substrate (Benzoin Derivative) | Catalyst System | Yield (%) | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Benzoin | (S,S)-Ru cat. / HCOOH/N(C2H5)3 | >99 | 94/6 | 99 | bohrium.com |

| 4,4'-Dimethylbenzoin | (S,S)-Ru cat. / HCOOH/N(C2H5)3 | 96 | - | 97 | bohrium.com |

| 4,4'-Dimethoxybenzoin | (S,S)-Ru cat. / HCOOH/N(C2H5)3 | >99 | - | 97 | bohrium.com |

| 4,4'-Dichlorobenzoin | (S,S)-Ru cat. / HCOOH/N(C2H5)3 | >99 | - | 95 | bohrium.com |

Stereoselective Oxidations of the α-Hydroxyl Group

The oxidation of the α-hydroxyl group of this compound regenerates a 1,2-diketone (benzil), a process that inherently destroys the chiral center. However, this reaction becomes synthetically valuable in the context of kinetic resolution of racemic benzoin. In an oxidative kinetic resolution (OKR), one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the oxidized product.

Several catalytic systems have been developed for the OKR of racemic benzoin, where the (R)-enantiomer is often selectively oxidized to benzil, leaving behind enantiopurified (S)-benzoin. For example, chiral Schiff base-copper(II) complexes have been used as catalysts with molecular oxygen as the terminal oxidant. These systems can achieve moderate enantiomeric excess in the recovered, unreacted benzoin. benchchem.com

Biocatalytic approaches have also demonstrated the selective oxidation of this compound. Some microorganisms contain dehydrogenases that exhibit high stereoselectivity, preferentially oxidizing the (R)-enantiomer. nih.gov This process of stereoinversion, involving a selective oxidation of this compound to benzil followed by a non-selective reduction back to racemic benzoin, is a key part of deracemization strategies to produce enantiopure (S)-benzoin. nih.gov While these methods focus on enriching the (S)-enantiomer, they are founded on the principle of stereoselective oxidation of the this compound α-hydroxyl group.

Enantioselective Derivatization Reactions at the α-Position

The α-carbon of this compound, being adjacent to the carbonyl group, is amenable to deprotonation to form an enolate. This enolate can then react with various electrophiles, allowing for the stereocontrolled installation of new substituents at this position. Protecting the neighboring hydroxyl group is often necessary before carrying out these reactions.

Stereocontrolled Alkylation and Arylation Reactions

The development of methods for the enantioselective alkylation and arylation at the α-position of benzoin derivatives allows for the synthesis of products with a challenging, fully substituted α-carbonyl stereocenter. A notable example is the palladium-catalyzed decarboxylative allylic alkylation of enol carbonates derived from protected benzoin. In this process, a benzoin derivative is first converted to an enol carbonate. This substrate then undergoes an asymmetric allylation using a palladium catalyst with a chiral phosphine (B1218219) ligand, such as the (R,R)-ANDEN-Ph Trost ligand. This methodology provides access to α,α-disubstituted benzoin derivatives in high yields and good enantioselectivities. The success of this transformation is highly dependent on the isomeric purity of the starting enol carbonate, highlighting the stereochemical control exerted throughout the process. rsc.org

Beyond allylation, direct α-C-H alkylation has been achieved under transition-metal-free conditions using potassium tert-butoxide (tBuOK) to mediate an alkyl free radical transformation. acs.org Additionally, N-heterocyclic carbene (NHC) catalysis can be employed in a tandem sequence involving benzoin condensation, α-alkylation, and retro-benzoin condensation to access α-alkylated ketones. adelaide.edu.au

| Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | 99 | 86 | rsc.org |

| 4-Methylphenyl | 99 | 88 | rsc.org |

| 4-Methoxyphenyl | 98 | 82 | rsc.org |

| 4-Fluorophenyl | 99 | 85 | rsc.org |

| 2-Naphthyl | 98 | 86 | rsc.org |

Functionalization for Complex Molecular Scaffolds

The true power of this compound as a chiral building block is realized when its derivatives are used to construct complex molecular architectures, including natural products. The chiral 1,2-diol, (1R,2R)-hydrobenzoin, obtained from the reduction of this compound, is a particularly versatile precursor. smolecule.com

A compelling demonstration of its utility is the concise total synthesis of the natural product (+)-Sch 642305, a potent inhibitor of bacterial DNA primase. In this synthesis, (R,R)-hydrobenzoin serves multiple roles. It acts as a chiral auxiliary for the desymmetrization of a diene, a rigid template to control subsequent regio- and stereoselective reactions, a source for a key oxygen atom in the final structure, and a protecting group for other hydroxyl functions. nih.govjst.go.jp This "chiral auxiliary multiuse methodology" showcases how a single chiral unit derived from this compound can orchestrate the stereochemical outcomes of multiple steps in a complex synthesis, leading to a highly efficient and elegant route. jst.go.jp

Furthermore, chiral hydrobenzoin acetals have been explored as auxiliaries to control atropisomerism in the synthesis of the biaryl linkage of naphthylisoquinoline alkaloids. chemimpex.com The diol can also be used to create chiral acetals from prochiral dienes, which then undergo stereoselective transformations to build up complex polyol structures, as demonstrated in the synthesis of various diol derivatives. beilstein-journals.org These examples underscore the role of this compound derivatives not just as sources of chirality, but as integral components of the synthetic strategy for assembling complex molecular frameworks. researchgate.net

Preparation of Chiral Ligands and Organocatalysts from this compound Derivatives

The C2-symmetric scaffold of (1R,2R)-hydrobenzoin, the reduction product of this compound, makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The two hydroxyl groups provide convenient handles for further functionalization, and the rigid 1,2-diphenyl backbone effectively transmits chiral information.

A prominent example is the synthesis of the chiral diol ligand Vivol. While (R,R)-hydrobenzoin itself can act as a ligand, its performance is often enhanced by introducing bulky substituents on the ortho positions of the phenyl rings. researchgate.net A directed ortho,ortho'-dimetalation strategy allows for the direct functionalization of (R,R)-hydrobenzoin. In this one-pot process, treatment with n-butyllithium deprotonates both the hydroxyl groups and the ortho-protons, creating a tetralithio intermediate. This intermediate can be trapped with electrophiles, such as iodine, to produce ortho,ortho'-diiodohydrobenzoin. This diiodo derivative is a versatile platform that can be further modified via cross-coupling reactions to install a wide variety of substituents, leading to ligands like Vivol, which have shown improved enantioselectivity in reactions such as allylboration. researchgate.netresearchgate.net

In addition to metal-coordinating ligands, hydrobenzoin derivatives have been used to create organocatalysts. For example, by converting the diol into a diamine, scaffolds analogous to the well-known 1,2-diphenylethylenediamine (DPEN) can be accessed, which are central to many primary and secondary amine and thiourea-based organocatalysts. researchgate.net Furthermore, hydrobenzoin-based crown ethers have been synthesized and used as efficient and recyclable phase-transfer catalysts for asymmetric reactions like the epoxidation of chalcones.

Role in the Asymmetric Synthesis of Complex Natural Product Fragments and Pharmaceutical Intermediates

This compound, a chiral α-hydroxy ketone, serves as a versatile and valuable building block in the stereoselective synthesis of more complex molecules. chemimpex.comrsc.org Its two distinct functional groups, a ketone and a secondary alcohol, on a chiral scaffold, allow for a variety of chemical transformations. This makes it a crucial intermediate in the synthesis of enantiomerically pure compounds, which is particularly important in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic activity. chemimpex.com Enantiopure benzoins and their derivatives are recognized as precursors for a range of pharmaceuticals and biologically active compounds. researchgate.net

A significant application of this compound and its analogs is in the synthesis of antifungal agents. For instance, a key step in an enantioselective synthesis of the intermediate for Efinaconazole, a triazole antifungal agent, involves an asymmetric Benzoin condensation reaction. google.com This reaction establishes the critical chiral center found in the final drug molecule. The process typically involves the reaction of a substituted benzaldehyde (B42025) with acetaldehyde (B116499) to form the chiral hydroxy ketone core, analogous to this compound. google.com

The utility of this compound extends to its reduced form, (R,R)-hydrobenzoin, which is also a pivotal chiral building block. researchgate.net These chiral diols are used in the synthesis of various pharmaceutical agents and as chiral auxiliaries to control the stereochemistry of subsequent reactions. researchgate.netresearchgate.net The availability of both (R)- and (S)-benzoin allows for access to either enantiomer of a target molecule, providing crucial flexibility in drug design and development.

Table 1: Examples of Pharmaceutical Intermediates Synthesized from Benzoin Analogs

| Target Intermediate/Drug | Synthetic Role of Benzoin Scaffold | Catalyst/Method | Reference |

| Efinaconazole Intermediate | Asymmetric benzoin condensation to form a chiral α-hydroxy ketone. | Chiral catalysts | google.com |

| General Pharmaceutical Precursors | This compound acts as a chiral auxiliary or intermediate. | Various organic synthesis methods | chemimpex.com |

| Biologically Active Compounds | Chiral 2-hydroxy ketones serve as building blocks. | Thiamine (B1217682) diphosphate (B83284) (ThDP) dependent enzymes | rsc.org |

Applications in Chiral Materials Science (e.g., Liquid Crystals, Polymers with Defined Chirality)

The unique chiral structure of this compound has led to its exploration in the field of materials science for the development of novel materials with defined chirality. chemimpex.com These materials have potential applications in optics, separations, and sensor technology. The research includes its incorporation into polymers and its use in forming supramolecular chiral structures within liquid crystal phases. chemimpex.comrsc.org

A notable application is the use of this compound in biocatalytic self-assembly within nanoconfined environments. rsc.org Specifically, when this compound is generated in situ by the enzyme benzaldehyde lyase (BAL) within lipidic cubic mesophases (LCMs), it exhibits enhanced supramolecular chirality compared to when it is simply mixed into the phase. rsc.org This biomimetic approach, which mimics enzymatic processes in confined biological spaces, demonstrates that the nanoconfined liquid crystalline environment plays a crucial role in guiding the self-assembly process to form highly ordered, chiral structures. rsc.org These metastable structures can subsequently grow into thermodynamically stable crystals, showcasing a pathway to control crystal formation. rsc.org

Furthermore, the reduced form of benzoin, hydrobenzoin, is a known precursor for chiral liquid crystals. rsc.org The C2-symmetric chiral diol structure of hydrobenzoin can be incorporated into molecules that exhibit liquid crystalline phases. While this compound itself is used in some material applications, its derivative (R,R)-hydrobenzoin is more extensively employed as a building block for chiral liquid crystals and polymers due to the versatility of the diol functional group for polymerization and derivatization. researchgate.netrsc.org

The interaction of benzoin enantiomers with chiral polymers is also a key aspect of chiral materials science, particularly in the area of enantioselective separations. Chiral stationary phases for high-performance liquid chromatography (HPLC) often consist of polymers designed for chiral recognition. Studies have investigated the interaction mechanisms between benzoin enantiomers and polysaccharide-based sorbents, such as amylose (B160209) tris[(S)-α-methylbenzylcarbamate]. purdue.eduacs.org These studies reveal that the separation is based on differential hydrogen bonding and π-π interactions between the chiral polymer and the (R)- and (S)-benzoin enantiomers, highlighting the importance of molecular recognition in chiral materials. acs.org

Table 2: Applications of this compound in Chiral Materials Science

| Application Area | Material System | Role of this compound | Key Finding | Reference |

| Supramolecular Chirality | Lipidic Cubic Mesophases (LCMs) | Biocatalytic self-assembly | Enhanced supramolecular chirality in a nanoconfined environment. | rsc.org |

| Chiral Polymers | Development of novel materials | Chiral building block | Used to create polymers and nanocomposites with unique properties. | chemimpex.com |

| Chiral Liquid Crystals | Precursor for liquid crystals | Reduced to (R,R)-hydrobenzoin | Hydrobenzoin is a building block for chiral liquid crystal synthesis. | rsc.org |

| Chiral Separations | Chiral polymer sorbents | Analyte for chiral recognition studies | Elucidation of recognition mechanisms on chiral stationary phases. | purdue.eduacs.org |

Advanced Analytical Methodologies for Stereochemical Characterization and Enantiopurity Assessment

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for quantifying the enantiomeric composition of (R)-benzoin. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the enantioseparation of benzoin (B196080). The selection of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. For instance, a cellulose-based column, Astec® Cellulose DMP, has been successfully used to separate benzoin enantiomers. sigmaaldrich.com Similarly, columns like Chiralcel-OB and Chiralpak AD have also demonstrated effective separation. tandfonline.comrsc.org

The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane or heptane (B126788) and a polar modifier such as isopropanol, is optimized to achieve good resolution and reasonable retention times. sigmaaldrich.comlcms.czmdpi.com The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can sometimes improve peak shape. sigmaaldrich.com Detection is commonly performed using a UV detector, typically at 254 nm, where benzoin exhibits strong absorbance. sigmaaldrich.comhplc.com The enantiomeric excess is calculated from the relative peak areas of the (R)- and (S)-enantiomers in the chromatogram. tandfonline.com

Table 1: HPLC Conditions for Enantiomeric Separation of Benzoin

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Astec® Cellulose DMP | Heptane/IPA/TFA (90:10:0.1) | 0.5 | UV, 254 nm | sigmaaldrich.com |

| Eurocel 01 | n-Hexane/2-Propanol (90:10) | Not specified | Not specified | lcms.cz |

| Lux® 5µ Cellulose-1 | n-Hexane/Propan-2-ol (90:10) | 0.6 | Not specified | mdpi.com |

| Chiralcel-OB | Hexane/2-Propanol (95:5) | 0.9 | UV, 254 nm | tandfonline.com |

| Chiralpak AD | Hexane/2-Propanol (95:5) | 1.0 | Not specified | rsc.org |

| Daicel Chiralpak IA | n-Hexane/Isopropyl alcohol (90/10) | 2.0 | Not specified | d-nb.inforsc.org |